molecular formula C10H22O2Si B2354087 cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol CAS No. 1408075-44-4

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

Cat. No. B2354087
CAS RN: 1408075-44-4
M. Wt: 202.369
InChI Key: ILGIKHCMCDNBSK-KYZUINATSA-N
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Description

“Cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol” is a chemical compound with the molecular formula C10H22O2Si . It has a molecular weight of 202.37 g/mol . The IUPAC name for this compound is 3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3 . This code provides a detailed description of the compound’s molecular structure. The compound contains a cyclobutanol ring with a silyl ether substituent. The silyl group is a tert-butyl(dimethyl)silyl group .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Hypotensive Activity

The cyclobutane structure, which includes compounds like cis-3-[[[1,1-Dimethylethyl]dimethylsilyl]oxy]cyclobutanol, has been studied for its pharmacological properties. A cyclobutane derivative, 3-dimethylamino-2,2,4,4-tetramethyl-cyclobutanol, exhibited significant hypotensive activity, suggesting potential applications in blood pressure regulation (Pircio et al., 1964).

Synthesis of Chiral Cyclobutanols

Homochiral cis-2-hydroxymethylcyclobutanols, derivatives of cyclobutanols, have been synthesized for potential use in biologically active compounds. These chiral structures can serve as precursors in the development of various pharmacologically relevant substances (Sato et al., 1992).

Stereochemical Studies

Stereochemical investigations into cis- and trans-2-(1-cyclohexenyl)cyclobutanols, similar in structure to the compound of interest, have been conducted. These studies are crucial in understanding the molecular behavior and potential chemical applications of these compounds (Kim et al., 2001).

Detection of Irradiation in Foods

Cyclobutanol compounds, including those similar to cis-3-[[[1,1-Dimethylethyl]dimethylsilyl]oxy]cyclobutanol, have been synthesized for use in detecting irradiation in foods like meat and fruit. This application is significant for food safety and quality control (Hamilton et al., 1996).

Photodimerization Studies

Studies on photodimerization involving compounds similar to cis-3-[[[1,1-Dimethylethyl]dimethylsilyl]oxy]cyclobutanol have been conducted, contributing to the understanding of chemical reactions under light exposure, relevant in various synthetic and industrial applications (Yamada et al., 2010).

Investigation of Monomerization Reactions

Research on monomerization reactions of dimethylthymine dimers, which includes cyclobutane structures, has implications for understanding DNA repair mechanisms and the effects of UV radiation on DNA, providing insights into cancer research and treatment strategies (Wenska & Paszyc, 1990).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIKHCMCDNBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195226
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408074-89-4, 1089709-08-9
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(tert-butyldimethylsilyloxy)cyclobutyl pivalate (4.32 g, 15 mmol) in THF (20 ml) at 0° C. was added diisobutylaluminum hydride, 1.0 m solution in hexanes (48 ml, 48 mmol) dropwise. The reaction was stirred in 1 h, then slowly quenched with Rochelle's salt. The quenched mixture was stirred and layers were separated. The organic layer was dried over MgSO4 and concentrated to give the title compound as a colorless oil.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(tert-butyldimethylsilyloxy)cyclobutyl pivalate (4.32 g, 15 mmol) in THF (20 ml) at 0° C. was added diisobutylaluminum hydride, 1.0m solution in hexanes (48 ml, 48 mmol) dropwise. The reaction was stirred in 1 h, then slowly quenched with Rochelle's salt. The quenched mixture was stirred and layers were separated. The organic layer was dried over MgSO4 and concentrated to give the title compound as a colorless oil.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1.0m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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